2-(4-Bromophenyl)-2-oxoethyl acetate

Vue d'ensemble

Description

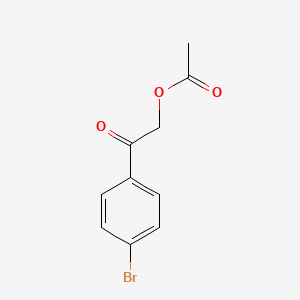

2-(4-Bromophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position and an acetate group at the alpha position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)-2-oxoethyl acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of 4-bromobenzyl bromide with sodium acetate in acetic acid, followed by oxidation with potassium permanganate to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Synthetic Intermediates:

2-(4-Bromophenyl)-2-oxoethyl acetate is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of functional groups through nucleophilic substitution reactions. The bromine atom on the aromatic ring acts as a good leaving group, facilitating the formation of derivatives with diverse functionalities .

Example Reactions:

- Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols to yield substituted products.

- Formation of Imidazoles: It has been used in pseudo-multicomponent reactions to synthesize N-aroylmethylimidazoles under microwave conditions, demonstrating its versatility in forming complex structures .

Medicinal Chemistry

Pharmaceutical Applications:

Research indicates that this compound serves as a precursor for bioactive molecules. Its derivatives have shown potential in biological evaluations, including anti-cancer and anti-inflammatory activities. For instance, modifications of this compound have led to the development of new therapeutic agents targeting specific diseases .

Biological Evaluation:

Studies involving molecular docking have been conducted to assess the binding affinity of synthesized derivatives against various biological targets. These evaluations are crucial for understanding the pharmacological profiles of compounds derived from this compound .

Material Science

Polymer Chemistry:

The compound is also explored for its application in polymer synthesis. Its functional groups can be incorporated into polymer backbones, potentially enhancing properties like thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

Flame Retardants and Coatings:

Due to its bromine content, derivatives of this compound are investigated as flame retardants in polymer formulations. The incorporation of such compounds can significantly improve fire resistance without compromising other physical properties .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl acetate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering its chemical properties and biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromophenylacetic acid: Similar structure but lacks the acetate group.

Ethyl 2-(4-bromophenyl)acetate: Similar structure but with an ethyl ester instead of an acetate group.

4-Bromobenzyl bromide: Similar structure but with a bromomethyl group instead of an acetate group.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl acetate is unique due to the presence of both a bromine atom and an acetate group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Activité Biologique

2-(4-Bromophenyl)-2-oxoethyl acetate, a compound with the molecular formula C10H9BrO3, has garnered attention for its potential biological activities. This article explores its various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound consists of a bromobenzene ring linked to an oxoethyl acetate group. Its structure can be represented as follows:

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, showing effectiveness comparable to standard antibiotics.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

The data indicates that the compound is particularly potent against Staphylococcus aureus and Escherichia coli .

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production and is implicated in various skin disorders. Inhibitors of this enzyme are sought after for cosmetic applications. Studies have shown that this compound exhibits inhibitory effects on mushroom tyrosinase activity.

- IC50 Values : The compound was found to have an IC50 value indicating its potency as a tyrosinase inhibitor, which was lower than that of kojic acid, a common standard in the field.

Kinetic studies suggest that the compound acts as a non-competitive inhibitor of tyrosinase, which is crucial for developing effective skin-whitening agents .

3. Anti-inflammatory Activity

In vivo studies have indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds were tested in animal models for their ability to reduce inflammation markers, showing significant reduction in edema and inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A comprehensive study was conducted where various derivatives of brominated phenyl compounds were tested against multiple bacterial strains. The results highlighted that the presence of the bromine atom significantly enhanced the antimicrobial activity of these compounds, including this compound.

Case Study 2: Tyrosinase Inhibition

Another study focused on the structure-activity relationship (SAR) of tyrosinase inhibitors revealed that modifications on the phenyl ring could enhance inhibitory effects. The presence of the bromine atom in this compound contributed positively to its binding affinity with tyrosinase, making it a candidate for further development in cosmetic formulations aimed at skin lightening .

Propriétés

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDDLQHJYMWTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322102 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-37-0 | |

| Record name | 7500-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(4-bromophenyl)-2-oxoethyl acetate in the synthesis of 1,6-naphthyridine derivatives?

A1: this compound acts as an alkylating agent in the synthesis of 1,6-naphthyridine derivatives. [] The compound reacts with substituted 4-aminopyridines through an alkylation reaction. This reaction leads to the formation of the desired 1,6-naphthyridine structures (denoted as 8a-f in the paper).

Q2: Is there any information available on the analytical methods used to characterize the synthesized 1,6-naphthyridine derivatives?

A2: While the paper mentions that the synthesized compounds were characterized, it does not provide specific details about the analytical methods employed. [] Further investigation into related literature or contacting the authors might be necessary to obtain more information about the characterization techniques used.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.